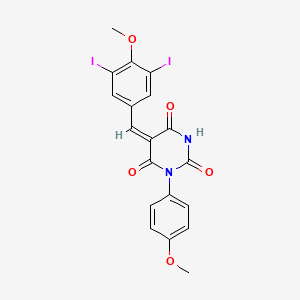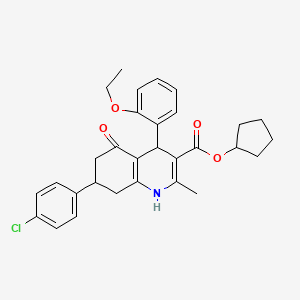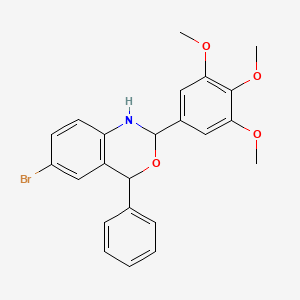![molecular formula C30H17BrClNO2 B11683898 2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to a benzoisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoisoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of bromine and chlorine substituents: This step involves the selective bromination and chlorination of the phenyl rings using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Attachment of the phenyl group: This can be accomplished through a Suzuki coupling reaction, where a phenylboronic acid is coupled with the benzoisoindole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction conditions, and purification methods to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZOISOINDOLE-4,9-DIONE: A closely related compound with similar structural features.
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZOISOINDOLE-4,9-DIONE: Another similar compound with slight variations in the substituents.
Uniqueness
2-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the benzoisoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C30H17BrClNO2 |
|---|---|
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C30H17BrClNO2/c31-20-12-16-22(17-13-20)33-27(18-6-2-1-3-7-18)25-26(28(33)19-10-14-21(32)15-11-19)30(35)24-9-5-4-8-23(24)29(25)34/h1-17H |
Clé InChI |
IFTAZYHPLJRLLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683816.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11683830.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11683833.png)

![(Naphthalen-1-ylamino)-acetic acid [1-(5-bromo-thiophen-2-yl)-ethylidene]-hydraz](/img/structure/B11683844.png)
![2-(2,4-dimethylphenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11683852.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11683857.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11683860.png)


![(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11683880.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
